2-methyl-3-(1H-pyrazol-1-yl)propanethioamide
Description
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide is an organic compound with the molecular formula C7H11N3S It is a heterocyclic compound containing a pyrazole ring and a thioamide group
Properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-6(7(8)11)5-10-4-2-3-9-10/h2-4,6H,5H2,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJZLFVLBIUZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanethioamide typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane under an ice-water bath. Chloroacetyl chloride is then added dropwise to the reaction mixture . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
- 1-amino-2-methyl-3-pyrazolylpropane-1-thione
Uniqueness
2-methyl-3-(1H-pyrazol-1-yl)propanethioamide is unique due to its specific combination of a pyrazole ring and a thioamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-Methyl-3-(1H-pyrazol-1-yl)propanethioamide, with the CAS number 1006460-91-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
1. Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific cell cycle regulators, which can lead to reduced proliferation in various cancer cell lines. For example, it selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective antiproliferative activity.
2. Antimicrobial Activity
- Preliminary studies suggest that this compound also possesses antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Organism | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| HCT116 | 20 | ||
| Antimicrobial | E. coli | 30 | |
| S. aureus | 25 |
The primary mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes involved in the cell cycle. By targeting CDKs, the compound disrupts normal cell division processes, leading to apoptosis in cancer cells.
Comparative Analysis
When compared to similar compounds in the pyrazole family, such as pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibits unique properties due to its specific substituents. This distinction may enhance its selectivity and potency against specific molecular targets.
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Potency (IC50 μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | 15 | CDK inhibition |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | 25 | CDK inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Anticancer | 20 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
